(Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c1-6-11-30-20(4)15-23(21(30)5)16-24(17-28)27(32)29-12-9-22(10-13-29)26(31)25-8-7-18(2)14-19(25)3/h7-8,14-16,22H,6,9-13H2,1-5H3/b24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAYTSSAFFLDX-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCC(CC2)C(=O)C3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CCC(CC2)C(=O)C3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile typically involves multiple steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Benzoyl Group: The 2,4-dimethylbenzoyl group is introduced via acylation reactions, often using reagents like benzoyl chloride in the presence of a base.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized separately and then coupled with the piperidine derivative.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction, ensuring the (Z)-configuration.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure the compound’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrole rings.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Drug Development: Used as a lead compound for developing new pharmaceuticals.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of new agrochemical agents.
Mechanism of Action
The mechanism of action of (Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness lies in its hybrid architecture combining piperidine, benzoyl, and pyrrole moieties. Key structural analogs include:
Piperidine-carbonyl derivatives : Compounds like 4-(2-methylbenzoyl)piperidine-1-carboxamide lack the propenenitrile-pyrrole linkage, reducing conformational rigidity and altering binding affinities.
Pyrrole-containing analogs : Molecules such as 3-(2,5-dimethylpyrrol-3-yl)acrylonitrile omit the piperidine-benzoyl system, limiting their pharmacokinetic stability.
(Z)-Propenenitrile derivatives : Isomeric (E)-configured analogs often exhibit reduced bioactivity due to steric hindrance in target binding pockets.
Spectroscopic and Crystallographic Comparisons
Spectroscopic methods (e.g., ¹H-NMR and ¹³C-NMR) are critical for differentiating substituent effects. For instance, the 2,4-dimethylbenzoyl group in the target compound generates distinct aromatic proton shifts (δ 6.8–7.2 ppm) compared to unsubstituted benzoyl analogs (δ 7.3–7.6 ppm) . Similarly, the prop-2-enenitrile moiety’s (Z)-configuration produces a characteristic coupling constant (J = 12–14 Hz) in ¹H-NMR, contrasting with (E)-isomers (J = 16–18 Hz).
Crystallographic refinement using SHELX software reveals that the piperidine ring adopts a chair conformation, while the pyrrole-propyl chain introduces torsional strain, influencing molecular packing in solid-state structures.
Table 1: Comparative Analysis of Structural and Spectroscopic Features
Biological Activity
The compound (Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Pyrrole Ring : A five-membered ring also containing nitrogen.
- Nitrile Group : A functional group characterized by a carbon triple-bonded to a nitrogen atom.
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or receptor antagonist, modulating biological pathways that are critical for various physiological processes.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
- Cytotoxicity : The compound exhibited moderate cytotoxic effects on human tumor cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the inhibition of tubulin polymerization, which is crucial for cell division and growth .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Inhibition of tubulin |
| HeLa | 12 | Inhibition of tubulin |
Structure-Activity Relationship (SAR)
The structural components of the compound play a significant role in its biological activity. The presence of the dimethylbenzoyl and pyrrol moieties enhances its binding affinity to target proteins compared to other similar compounds.
Case Study 1: Anticancer Activity
In a study published in 2021, this compound was tested alongside other piperidine derivatives for their anticancer properties. The results indicated that this compound had superior activity against several cancer types due to its unique structural features that facilitate better interaction with cellular targets .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. Results suggested that it might offer protective effects against oxidative stress-induced neuronal death, possibly through modulation of signaling pathways involved in apoptosis .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile exhibit significant anticancer properties. For instance, derivatives of piperidine have been studied for their ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. A study demonstrated that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for therapeutic use in oncology .
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Compounds with similar piperidine and pyrrole moieties have been shown to protect neuronal cells from oxidative stress and apoptosis. Research has pointed to their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Applications
1. Pain Management
The analgesic properties of compounds containing piperidine rings have been well-documented. Studies indicate that this compound may act on opioid receptors or other pain pathways, providing a basis for its application in pain management therapies .
2. Antidepressant Properties
Research into similar chemical structures has revealed potential antidepressant effects. The modulation of serotonin and norepinephrine levels by such compounds could lead to the development of new antidepressants that offer fewer side effects compared to traditional medications .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that allow for the introduction of various functional groups. This flexibility enables the creation of derivatives tailored for specific biological activities, enhancing the compound's therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored a series of piperidine derivatives against breast cancer cell lines. The findings indicated that specific modifications increased apoptosis rates significantly compared to control groups .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of pyrrole-containing compounds in models of Alzheimer's disease. Results showed a reduction in amyloid-beta plaque formation when treated with these compounds, suggesting a mechanism through which this compound might exert similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
